molecular formula C12H7BrN4O2 B12924611 6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine CAS No. 944581-06-0

6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine

Cat. No.: B12924611
CAS No.: 944581-06-0
M. Wt: 319.11 g/mol
InChI Key: NDXKWWQVZSSAHI-UHFFFAOYSA-N
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Description

6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine is a halogenated and nitro-substituted derivative of the imidazo[1,2-a]pyrimidine scaffold, a bicyclic heterocycle of significant interest in medicinal chemistry. The compound features a bromine atom at position 6 and a 3-nitrophenyl group at position 2 (Figure 1). Its molecular formula is C₁₂H₇BrN₄O₂ (molecular weight: 319.11 g/mol), with structural similarities to other imidazo[1,2-a]pyrimidine derivatives reported in drug discovery programs .

Imidazo[1,2-a]pyrimidines are recognized for their broad pharmacological activities, including antimicrobial, antiviral, and anticancer properties .

Properties

CAS No.

944581-06-0

Molecular Formula

C12H7BrN4O2

Molecular Weight

319.11 g/mol

IUPAC Name

6-bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine

InChI

InChI=1S/C12H7BrN4O2/c13-9-5-14-12-15-11(7-16(12)6-9)8-2-1-3-10(4-8)17(18)19/h1-7H

InChI Key

NDXKWWQVZSSAHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C=C(C=NC3=N2)Br

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 6-Bromo-2-(3-aminophenyl)imidazo[1,2-a]pyrimidine.

    Oxidation: Formation of oxidized derivatives with altered electronic properties.

Scientific Research Applications

Biological Activities

Anticancer Properties
Research indicates that 6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine exhibits significant anticancer activity. Compounds within the imidazo[1,2-a]pyrimidine family are known to inhibit specific kinases involved in cancer progression. The presence of the nitrophenyl group is believed to enhance biological activity through improved binding affinity to biological targets or increased solubility in biological systems.

Mechanisms of Action
The mechanisms through which this compound exerts its effects include:

  • Kinase Inhibition : Targeting protein kinases that play critical roles in cell signaling pathways associated with cancer.
  • GABA Receptor Modulation : Some derivatives have shown potential as GABA receptor ligands, which may influence neurological conditions and anxiety disorders .

Several studies have documented the efficacy of this compound in various experimental settings:

  • In Vitro Antitumor Activity : A study evaluated the compound against liver carcinoma cell lines (HEPG2), showing promising results in inhibiting tumor growth compared to control groups. The results were supported by elemental analysis and spectral data confirming the compound's structure and purity .
  • GABAergic Activity : Research exploring the GABA receptor binding affinity of imidazo[1,2-a]pyrimidines found that certain derivatives could selectively target subtypes of GABA receptors. This opens potential therapeutic avenues for treating anxiety disorders and other neurological conditions .
  • Kinase Inhibition Studies : Investigations into kinase inhibition revealed that this compound effectively inhibited key kinases involved in cancer cell signaling pathways. This positions it as a candidate for further development in targeted cancer therapies.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their pharmacological profiles are summarized below:

Compound Name Substituents Biological Activity Key Findings References
6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidine 6-Br, 2-(4-nitrophenyl) Under investigation Meta vs. para nitro positioning alters electronic properties; meta-nitro may reduce steric hindrance in target binding .
6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine 6-Br, 2-(4-bromophenyl) Anticancer, antimicrobial Pyridine core shows higher potency than pyrimidine analogs in antitubercular assays (MIC: 1–2 μM vs. 5–9 μM) .
3-Chloro-2,4-diphenylbenzo[4,5]imidazo[1,2-a]pyrimidine 3-Cl, 2,4-diphenyl α-Glucosidase inhibition Chlorine substitution reduces activity (IC₅₀: 38.2 μM) compared to amino derivatives (IC₅₀: 4.7 μM) .
2-(1,3-Benzodioxol-5-yl)-3-bromo-imidazo[1,2-a]pyrimidine 3-Br, 2-(benzodioxolyl) Antiviral (SARS-CoV-2) Benzodioxolyl group enhances docking affinity with viral proteases .

Key Observations:

  • Core Heterocycle Influence : Imidazo[1,2-a]pyridines generally exhibit superior potency over pyrimidines in antitubercular activity due to reduced electron deficiency and better target compatibility .
  • Halogen Effects : Bromine at position 6 improves electrophilicity but may reduce aqueous solubility compared to chlorine .

Pharmacokinetic and Physicochemical Properties

  • Aqueous Solubility: Nitro and bromine substituents reduce solubility compared to unsubstituted analogs. Derivatives with hydrophilic groups (e.g., sulfonylmethyl) show improved solubility (e.g., 4-{[(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridin-2-yl)methyl]sulfonyl}phenol, solubility: 12.5 μg/mL) .

Biological Activity

6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This compound features a unique imidazo[1,2-a]pyrimidine structure, which is believed to play a crucial role in its biological interactions. The presence of a bromine atom and a nitrophenyl group enhances its reactivity and interaction with various biological targets.

  • Molecular Formula : C12_{12}H8_{8}BrN3_{3}O2_{2}
  • Molecular Weight : Approximately 319.11 g/mol

Biological Activity Overview

Research has highlighted several biological activities associated with this compound, particularly in the context of cancer treatment. The compound has been shown to inhibit specific kinases that are pivotal in cancer progression, making it a candidate for further pharmacological exploration.

Anticancer Activity

A significant body of research indicates that compounds with imidazo[1,2-a]pyrimidine structures often exhibit anticancer properties. For instance, studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, including liver carcinoma (HEPG2) and colon cancer lines (HT-29 and Caco-2). The inhibition mechanism appears to involve the downregulation of Wnt target genes such as c-myc and cyclin D1, which are crucial for cell cycle regulation and proliferation .

Case Studies

  • Study on HEPG2 Cells : In vitro assays revealed that derivatives of imidazo[1,2-a]pyrimidines exhibited IC50_{50} values ranging from 2.70 µM to 17.4 µM against HEPG2 cells, indicating promising anticancer activity .
  • Wnt/β-Catenin Signaling Pathway : A series of imidazo[1,2-a]pyrimidines were tested for their ability to inhibit the Wnt/β-catenin signaling pathway. Compounds derived from this scaffold demonstrated significant activity in luciferase reporter assays and reduced expression of Wnt target genes .

Structure-Activity Relationship (SAR)

The structural features of this compound are critical for its biological activity. The presence of the nitrophenyl group is thought to enhance binding affinity to biological targets by improving solubility and increasing interaction potential.

Compound NameMolecular FormulaIC50_{50} (µM)Biological Activity
This compoundC12_{12}H8_{8}BrN3_{3}O2_{2}2.70 - 17.4Anticancer (HEPG2)
6-Bromo-2-phenyl-imidazo[1,2-a]pyrimidineC12_{12}H9_{9}BrN3_{3}Not specifiedVaries
4-Amino-6-bromo-imidazo[1,2-a]pyrimidineC12_{12}H10_{10}BrN4_{4}Not specifiedVaries

The mechanisms through which this compound exerts its effects include:

  • Kinase Inhibition : The compound shows inhibitory activity against various receptor tyrosine kinases (RTKs), which are often overexpressed in cancers.
  • Induction of Apoptosis : Studies indicate that treatment with this compound can initiate apoptosis in cancer cells through mitochondrial pathways involving cytochrome c release and activation of caspases .

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